rac-methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group at the 5-position of the piperidine ring and a methyl ester group at the 3-position. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the piperidine ring using tert-butyl halides under basic conditions.
Esterification: The carboxylate group at the 3-position is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylate
- rac-Methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate
Uniqueness
rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
BBAUYLYRYIRCDS-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@@H](CNC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.